2-(tert-pentyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

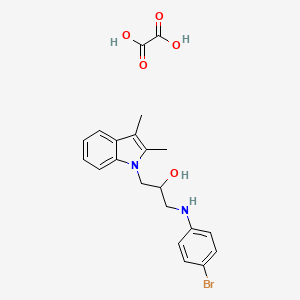

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The term “tert-pentyl” refers to a tertiary pentyl group, which is a pentyl group (five carbon atoms) with the functional group attached to a tertiary carbon atom (a carbon atom connected to three other carbon atoms). Therefore, “2-(tert-pentyl)-1H-indole” would be an indole molecule with a tert-pentyl group attached at the 2-position .

Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution at the 2-position of the indole ring. A possible method for synthesizing “2-(tert-pentyl)-1H-indole” could involve the reaction of an appropriate tert-pentyl electrophile with indole .Molecular Structure Analysis

The molecular structure of “2-(tert-pentyl)-1H-indole” would consist of an indole core with a tert-pentyl group attached at the 2-position. The exact structure would depend on the specific configuration of the tert-pentyl group .Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The presence of the tert-pentyl group may influence the reactivity of the indole core .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-pentyl)-1H-indole” would depend on factors such as its molecular structure and the specific configuration of the tert-pentyl group. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Applications De Recherche Scientifique

Photocatalytic Applications : Indole and its derivatives, including "2-(tert-pentyl)-1H-indole," have been used in photocatalytic dearomative intermolecular [2 + 2] cycloaddition reactions. These reactions are important for building molecular complexity in drug discovery programs, demonstrating significant potential in the creation of complex molecules with unique properties (Oderinde et al., 2020).

Organocatalytic Applications : Indole scaffolds are recognized for their representation in many natural isolates and medicinal agents. New strategies for asymmetric access to these structures, involving the amine catalyzed alkylation of indoles, have been developed, showcasing the versatility of indole compounds in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

Synthesis of Gamma-Carbolines : Research has shown the conversion of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into various gamma-carboline derivatives, highlighting the indole ring's role in generating complex heterocycles used in pharmaceutical research (Zhang & Larock, 2003).

Protein Tyrosine Phosphatase Inhibitory Activities : Certain indole-diterpenoids, derived from marine-derived fungi, show inhibitory activities against protein tyrosine phosphatase 1B, indicating potential therapeutic applications in diseases related to this enzyme's function (Zhou et al., 2019).

Prenylation in Alkaloid Synthesis : The prenylation of indoles, including tert-prenylation, is crucial in the synthesis of biologically active indole alkaloids. This process is significant in natural product synthesis and has applications in medicinal chemistry (Lindel et al., 2012).

Palladium-Catalyzed Reactions : Indole derivatives play a key role in palladium-catalyzed reactions, crucial for the synthesis of a wide range of biologically active compounds. This highlights the importance of indole nucleus in modern organic synthesis, particularly in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for “2-(tert-pentyl)-1H-indole” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. This could involve investigating its biological activity, studying its reactivity in various chemical reactions, or developing new methods for its synthesis .

Propriétés

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-13(2,3)12-9-10-7-5-6-8-11(10)14-12/h5-9,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFESXIOSONIVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)